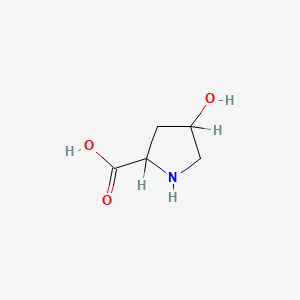
n-Tetradecenylsuccinic Anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Tetradecenylsuccinic Anhydride is an organic compound with the molecular formula C18H30O3 . It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a tetradecenyl group. This compound is known for its applications in various industrial processes, particularly in the production of polymers and as a chemical intermediate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: n-Tetradecenylsuccinic Anhydride can be synthesized through the reaction of succinic anhydride with tetradecenyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired anhydride.
Industrial Production Methods: In an industrial setting, tetradecenylsuccinic anhydride is produced using large-scale reactors where succinic anhydride and tetradecenyl alcohol are combined in the presence of a catalyst. The reaction mixture is heated to a specific temperature to promote the esterification reaction. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity tetradecenylsuccinic anhydride .
Analyse Des Réactions Chimiques
Types of Reactions: n-Tetradecenylsuccinic Anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form tetradecenylsuccinic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of an acid catalyst.
Aminolysis: Amines such as methylamine or ethylamine, usually under mild heating.
Major Products Formed:
Hydrolysis: Tetradecenylsuccinic acid.
Alcoholysis: Tetradecenylsuccinic esters.
Aminolysis: Tetradecenylsuccinic amides
Applications De Recherche Scientifique
n-Tetradecenylsuccinic Anhydride has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of polymers with specific properties.
Surface Modification: Employed to modify the surface properties of materials, enhancing their compatibility with other substances.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of adhesives, coatings, and lubricants due to its reactive anhydride group
Mécanisme D'action
The mechanism of action of tetradecenylsuccinic anhydride involves its reactive anhydride group, which readily undergoes nucleophilic acyl substitution reactions. This reactivity allows it to form covalent bonds with nucleophiles such as water, alcohols, and amines. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Succinic Anhydride: A simpler anhydride without the tetradecenyl group.
Octadecenylsuccinic Anhydride: Similar structure but with an octadecenyl group instead of tetradecenyl.
Hexadecenylsuccinic Anhydride: Contains a hexadecenyl group.
Uniqueness: n-Tetradecenylsuccinic Anhydride is unique due to its specific tetradecenyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobicity and reactivity .
Propriétés
Numéro CAS |
76386-10-2 |
|---|---|
Formule moléculaire |
C18H30O3 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
3-[(Z)-tetradec-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h13-14,16H,2-12,15H2,1H3/b14-13- |
Clé InChI |
URVNZJUYUMEJFZ-YPKPFQOOSA-N |
SMILES |
CCCCCCCCCCCCC=CC1CC(=O)OC1=O |
SMILES isomérique |
CCCCCCCCCCCC/C=C\C1CC(=O)OC1=O |
SMILES canonique |
CCCCCCCCCCCCC=CC1CC(=O)OC1=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Bicyclo[2.2.1]heptan-2-amine](/img/structure/B7770697.png)





![2-[(3,4-Dihydroxyphenyl)(3-hydroxy-4-oxocyclohexa-2,5-dienylidene)methyl]benze nesulfonic acid](/img/structure/B7770726.png)

